PPARα Agonist Class Membership: Differentiation from Calpain Inhibitor Inactive Analog PD 145305
The title compound belongs to the 3-phenyl-2-arylalkylthiopropionic acid class, which has been patented as selective PPARα agonists for treating dyslipidemias and insulin resistance [1]. In contrast, the closest commercial analog, 3-phenyl-2-sulfanylpropanoic acid (PD 145305, CAS 90536-15-5), is explicitly characterised as an inactive analog of the calpain inhibitor PD 150606 and serves as a negative control in calpain assays . PD 150606 inhibits μ-calpain and m-calpain with Ki values of 0.21 μM and 0.37 μM respectively, whereas PD 145305 shows no inhibitory activity . This fundamental divergence in target engagement (PPARα agonism vs. calpain inactivity) means these two compounds are not functionally interchangeable despite sharing a 3-phenylpropanoic acid scaffold.
| Evidence Dimension | Biological target and functional activity |
|---|---|
| Target Compound Data | Member of 3-phenyl-2-arylalkylthiopropionic acid class patented as selective PPARα agonists; specific EC50/IC50 data for this compound not publicly disclosed [1] |
| Comparator Or Baseline | PD 145305 (3-phenyl-2-sulfanylpropanoic acid): inactive analog of calpain inhibitor PD 150606; no calpain inhibition |
| Quantified Difference | Qualitative: PPARα agonist scaffold vs. calpain-inactive scaffold; different therapeutic target classes |
| Conditions | Class-level inference based on patent structural claims [1] and published calpain pharmacology |
Why This Matters
For researchers developing metabolic disease models, the title compound offers a PPARα-relevant scaffold, whereas PD 145305 is functionally inert for this target, making generic substitution between these analogs scientifically invalid.
- [1] AstraZeneca AB. 3-Phenyl-2-arylalkylthiopropionic acid derivatives as selective agonists of PPAR-alpha. Patent HK1068866B. URL: https://patents.google.com/patent/HK1068866B/en View Source
